molecular formula C22H20N4O3 B4510318 5-(4-METHOXYPHENYL)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE

5-(4-METHOXYPHENYL)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B4510318
M. Wt: 388.4 g/mol
InChI Key: NBFRMXQXTGOGJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-METHOXYPHENYL)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyrazolyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHOXYPHENYL)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the pyrazole intermediate.

    Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an appropriate precursor, such as an α-haloketone, under basic conditions.

    Final Coupling Reaction: The final step involves coupling the pyrazole-oxazole intermediate with a carboxamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-METHOXYPHENYL)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the oxazole ring, converting it to a dihydrooxazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrooxazole derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

5-(4-METHOXYPHENYL)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-METHOXYPHENYL)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets:

Properties

IUPAC Name

5-(4-methoxyphenyl)-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-15-3-5-16(6-4-15)14-26-21(11-12-23-26)24-22(27)19-13-20(29-25-19)17-7-9-18(28-2)10-8-17/h3-13H,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFRMXQXTGOGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-METHOXYPHENYL)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE
Reactant of Route 2
5-(4-METHOXYPHENYL)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
5-(4-METHOXYPHENYL)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE
Reactant of Route 4
5-(4-METHOXYPHENYL)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE
Reactant of Route 5
5-(4-METHOXYPHENYL)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
5-(4-METHOXYPHENYL)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.